molecular formula C10H20N2 B13599097 1-(2-(Pyrrolidin-1-yl)ethyl)cyclobutan-1-amine

1-(2-(Pyrrolidin-1-yl)ethyl)cyclobutan-1-amine

Cat. No.: B13599097
M. Wt: 168.28 g/mol
InChI Key: JPDIAURLMQWMDM-UHFFFAOYSA-N
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Description

1-(2-(Pyrrolidin-1-yl)ethyl)cyclobutan-1-amine is a compound that features a cyclobutane ring attached to an amine group, with a pyrrolidine ring linked via an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Pyrrolidin-1-yl)ethyl)cyclobutan-1-amine typically involves the reaction of cyclobutanone with pyrrolidine in the presence of a reducing agent. The process may include the following steps:

    Formation of the Intermediate: Cyclobutanone reacts with pyrrolidine to form an intermediate compound.

    Reduction: The intermediate is then reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Pyrrolidin-1-yl)ethyl)cyclobutan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1-(2-(Pyrrolidin-1-yl)ethyl)cyclobutan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological systems and as a potential ligand in biochemical assays.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(Pyrrolidin-1-yl)ethyl)cyclobutan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyrrolidin-1-yl)ethan-1-amine: Similar structure but lacks the cyclobutane ring.

    1-(Pyridin-2-yl)cyclobutan-1-amine: Contains a pyridine ring instead of a pyrrolidine ring.

Uniqueness

1-(2-(Pyrrolidin-1-yl)ethyl)cyclobutan-1-amine is unique due to the presence of both a cyclobutane ring and a pyrrolidine ring, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research applications.

Properties

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

1-(2-pyrrolidin-1-ylethyl)cyclobutan-1-amine

InChI

InChI=1S/C10H20N2/c11-10(4-3-5-10)6-9-12-7-1-2-8-12/h1-9,11H2

InChI Key

JPDIAURLMQWMDM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCC2(CCC2)N

Origin of Product

United States

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